molecular formula C9H10N2O3 B11942164 1-(2-Amino-5-nitrophenyl)propan-1-one CAS No. 124623-32-1

1-(2-Amino-5-nitrophenyl)propan-1-one

Cat. No.: B11942164
CAS No.: 124623-32-1
M. Wt: 194.19 g/mol
InChI Key: SLBZLHXBGDQMBQ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 It is a derivative of phenylpropanone, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group at the desired position, while the Friedel-Crafts acylation attaches the propanone moiety to the phenyl ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed:

    Reduction: 1-(2,5-Diaminophenyl)propan-1-one.

    Oxidation: 1-(2-Nitroso-5-nitrophenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-5-nitrophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-(2-Amino-5-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a nitro group.

    1-(2-Amino-4-nitrophenyl)propan-1-one: Nitro group at the fourth position instead of the fifth.

    1-(2-Amino-3-nitrophenyl)propan-1-one: Nitro group at the third position instead of the fifth.

Uniqueness: 1-(2-Amino-5-nitrophenyl)propan-1-one is unique due to the specific positioning of the amino and nitro groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for distinct chemical and biological properties compared to its similar compounds.

Properties

CAS No.

124623-32-1

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-(2-amino-5-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H10N2O3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3

InChI Key

SLBZLHXBGDQMBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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